molecular formula C19H14FNO2 B12605944 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914384-06-8

1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12605944
CAS No.: 914384-06-8
M. Wt: 307.3 g/mol
InChI Key: WAPYYCSKOLTXDN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H14FNO2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

914384-06-8

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C19H14FNO2/c1-23-15-7-8-16(17(20)11-15)19(22)9-6-13-10-14-4-2-3-5-18(14)21-12-13/h2-12H,1H3

InChI Key

WAPYYCSKOLTXDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)F

Origin of Product

United States

Biological Activity

1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and studies.

Chemical Structure and Properties

The compound is a derivative of chalcone, which is known for its diverse biological activities. Its structure can be represented as follows:

C17H14FN2O2\text{C}_{17}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{2}

This compound features a fluorinated aromatic ring and a quinoline moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating enhanced potency .
Cell LineIC50 (µM)
MCF-712.5
HeLa15.0

This data suggests that the compound may act through mechanisms similar to those of colchicine by targeting tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits neutrophil-mediated inflammation, making it a potential candidate for treating inflammatory diseases . The mechanism appears to involve the modulation of pro-inflammatory cytokines and chemokines.

Mechanistic Insights

The mechanism of action for 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one involves:

  • Tubulin Binding : Similar to other chalcone derivatives, it is hypothesized that this compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Apoptosis Induction : The disruption in microtubule formation triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases in treated cells .

Case Studies

A case study involving the administration of this compound in animal models demonstrated significant tumor regression in xenograft models of breast cancer. The treatment resulted in a reduction in tumor volume by approximately 60% compared to control groups receiving no treatment .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is C19H14FNOC_{19}H_{14}FNO, with a molecular weight of approximately 307.3 g/mol. The compound features a chalcone structure, characterized by the presence of a conjugated enone system that is crucial for its biological activity.

Anticancer Activity

Research indicates that chalcones, including derivatives like 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest:

  • Mechanism of Action : Studies suggest that these compounds can induce G2/M phase arrest in cancer cells, leading to the activation of caspases involved in the apoptotic pathway. For instance, a related quinoline chalcone derivative demonstrated strong antiproliferative effects against gastric cancer cell lines by activating caspases and down-regulating survivin .
  • Case Studies : In vitro studies have documented the effectiveness of similar chalcone derivatives against different cancer types, including colon and breast cancers. For example, quinoline chalcones have been evaluated for their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, showing promising results with IC50 values indicating potent activity .

Antiparasitic Properties

Chalcones are also recognized for their antiparasitic activities. The structural characteristics of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one make it a candidate for studies aimed at evaluating its efficacy against parasitic infections such as leishmaniasis. Preliminary studies on halogenated chalcones suggest they may possess antileishmanial properties, warranting further investigation into this compound .

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMGC-803 (gastric cancer)G2/M phase arrest, apoptosis
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50 < 10 μM)
AntiparasiticLeishmania spp.Potential antileishmanial activity

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